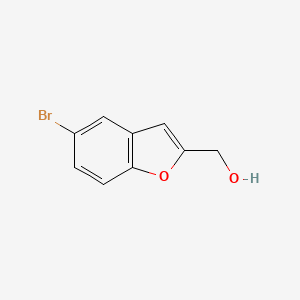

(5-Bromo-1-benzofuran-2-yl)méthanol

Vue d'ensemble

Description

“(5-Bromo-1-benzofuran-2-yl)methanol” is used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .

Molecular Structure Analysis

The molecular formula of “(5-Bromo-1-benzofuran-2-yl)methanol” is C9H7BrO2 . Its molecular weight is 227.06 g/mol . The InChI key is JYYWIDBNICYLBN-UHFFFAOYSA-N .Applications De Recherche Scientifique

Analyse complète des applications du (5-Bromo-1-benzofuran-2-yl)méthanol

This compound est un composé qui présente des applications potentielles dans divers domaines de la recherche scientifique en raison de sa singularité structurale et de sa réactivité. Vous trouverez ci-dessous une analyse détaillée de ses applications dans différents domaines scientifiques.

Recherche pharmaceutique : développement d’agents anticancéreux : Les dérivés du benzofurane ont été reconnus pour posséder des activités anticancéreuses significatives. La présence du groupe (5-Bromo-1-benzofuran-2-yl) dans les molécules peut contribuer à l’inhibition de la croissance des cellules cancéreuses. Par exemple, certains benzofuranes substitués ont montré des effets spectaculaires contre la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l’ovaire . Ce composé pourrait servir d’intermédiaire clé dans la synthèse de nouveaux médicaments anticancéreux à haute efficacité.

Chimie médicinale : modulation des récepteurs de la sérotonine : En chimie médicinale, le this compound a été utilisé dans la synthèse de composés qui se lient sélectivement aux récepteurs de la sérotonine, en particulier 5-HT2A . Cette application est cruciale pour développer des traitements des troubles psychiatriques et pour comprendre le rôle de la sérotonine dans divers processus physiologiques.

Synthèse organique : bloc de construction pour les molécules complexes : La partie benzofurane est un bloc de construction polyvalent en synthèse organique. Elle peut être utilisée pour construire des architectures moléculaires complexes, notamment des structures macrocycliques ayant des activités biologiques potentielles . Le substituant bromo du this compound fournit un site réactif pour une fonctionnalisation supplémentaire, permettant la synthèse d’une large gamme de dérivés.

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “(5-Bromo-1-benzofuran-2-yl)methanol” and similar compounds may have potential for future research and development in various fields, including as antimicrobial agents and in the treatment of various diseases .

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Mode of Action

It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .

Biochemical Pathways

Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .

Analyse Biochimique

Biochemical Properties

(5-Bromo-1-benzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly to the serotonin receptor 5-HT2A in vitro . This interaction suggests that (5-Bromo-1-benzofuran-2-yl)methanol may influence neurotransmission and other serotonin-mediated processes. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.

Cellular Effects

The effects of (5-Bromo-1-benzofuran-2-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin receptor 5-HT2A can affect cell signaling pathways related to mood regulation, cognition, and perception . Furthermore, (5-Bromo-1-benzofuran-2-yl)methanol may impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of (5-Bromo-1-benzofuran-2-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the serotonin receptor 5-HT2A, which leads to the modulation of downstream signaling pathways . This binding interaction can result in the inhibition or activation of specific enzymes, thereby affecting various biochemical processes. Additionally, (5-Bromo-1-benzofuran-2-yl)methanol may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Bromo-1-benzofuran-2-yl)methanol change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (5-Bromo-1-benzofuran-2-yl)methanol remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to (5-Bromo-1-benzofuran-2-yl)methanol in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of (5-Bromo-1-benzofuran-2-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

(5-Bromo-1-benzofuran-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding the metabolic pathways of (5-Bromo-1-benzofuran-2-yl)methanol is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of (5-Bromo-1-benzofuran-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential. For instance, its ability to cross the blood-brain barrier and reach the central nervous system is crucial for its effects on neurotransmission.

Subcellular Localization

The subcellular localization of (5-Bromo-1-benzofuran-2-yl)methanol is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of (5-Bromo-1-benzofuran-2-yl)methanol can affect its activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYWIDBNICYLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383757 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38220-77-8 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)